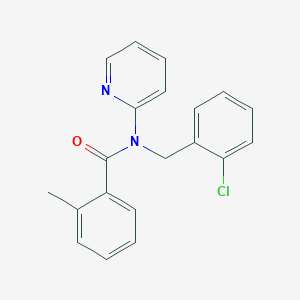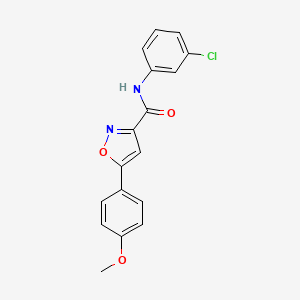
N-(2-chlorobenzyl)-2-methyl-N-2-pyridinylbenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-chlorobenzyl)-2-methyl-N-2-pyridinylbenzamide involves solid-phase synthesis techniques. Luo and Huang (2004) detailed a method starting with polystyryl sulfonyl chloride resin treated with 2-chlorobenzylamine in the presence of pyridine, leading to a polymer-supported N-2-chlorobenzyl sulfonamide. This is then acylated with benzoyl chloride, catalyzed by pyridine, to give the target compound with a high overall yield of 92% (Luo & Huang, 2004).
Molecular Structure Analysis
The molecular structure of N-(2-chlorobenzyl)-2-methyl-N-2-pyridinylbenzamide has been analyzed through various techniques, including X-ray crystallography. It crystallizes in the monoclinic space group P2 1, displaying two kinds of intermolecular hydrogen bonds within the crystal structure, which contributes to its stability (Luo & Huang, 2004).
Chemical Reactions and Properties
The photochemical behavior of N-(2-chlorobenzyl)-2-methyl-N-2-pyridinylbenzamide and related compounds has been studied, revealing a complex mechanism involving intramolecular cyclization assisted by n-complexation of chlorine radicals. This process is influenced by the presence of oxygen and specific sensitizers, leading to the formation of conjugated and cyclized products through radical intermediates (Park et al., 2001).
Physical Properties Analysis
Studies on related compounds have shown that solid addition compounds with chlorobenzene demonstrate significant interactions attributed to charge-transfer, where chlorobenzene acts as an electron acceptor. This indicates the potential for complex formation and highlights the importance of electronic properties in understanding the physical behavior of such compounds (Domańska & Letcher, 2000).
Chemical Properties Analysis
Research into the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides has provided insight into the chemical properties of similar compounds. Studies involving a series of these compounds have shown that hydrogen bonding and aggregation by N–H···Npyridine interactions are prominent, affecting their chemical behavior and stability. These interactions, along with the analysis of chlorine-containing compounds, are crucial for understanding the chemical properties of N-(2-chlorobenzyl)-2-methyl-N-2-pyridinylbenzamide (Gallagher et al., 2022).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methyl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-15-8-2-4-10-17(15)20(24)23(19-12-6-7-13-22-19)14-16-9-3-5-11-18(16)21/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDVWEFQKVBEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B4510522.png)
![1-[(1-methyl-4-piperidinyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4510528.png)

![isopropyl [3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4510558.png)
![N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4510563.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4510582.png)

![2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4510592.png)
![6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone](/img/structure/B4510598.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510611.png)

![N-(3-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510623.png)

![2-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B4510636.png)